Product packaging for Phlogacantholide B(Cat. No.:CAS No. 830347-16-5)

Phlogacantholide B

Cat. No.: B162018
CAS No.: 830347-16-5
M. Wt: 332.4 g/mol
InChI Key: YTFCPUQQLYHDRF-VCNAKFCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phlogacantholide B is a diterpene lactone compound that was isolated from the roots of the medicinal shrub Phlogacanthus curviflorus . Its structure, including its relative configuration, has been firmly established through spectroscopic analysis and X-ray crystallographic data of its derivative . This compound belongs to a class of bioactive natural products found in traditional medicinal plants. Research into related diterpene lactones from the same plant source, such as Phlogacantholide C, has revealed potential in neuroscience applications, including the upregulation of the alpha-secretase ADAM10, a key target in Alzheimer's disease research for its role in non-amyloidogenic processing of amyloid precursor protein . This suggests that this compound represents a structurally characterized natural product with significant potential for further pharmacological investigation. Researchers can utilize this compound as a chemically defined reference standard for phytochemical studies or as a starting point for investigating new biological activities. The compound is provided strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B162018 Phlogacantholide B CAS No. 830347-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFCPUQQLYHDRF-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

The roots are dried, powdered, and subjected to exhaustive extraction using solvents of increasing polarity. A typical protocol includes:

  • Petroleum ether : Removes non-polar constituents like lipids and waxes.

  • Ethyl acetate : Extracts medium-polarity compounds, including diterpene lactones.

  • Methanol : Recovers polar glycosides and residual metabolites.

In one study, 15 g of petroleum ether extract from P. curviflorus roots yielded 273 mg of crude diterpene fraction after initial partitioning. Subsequent gradient elution with benzene-ethyl acetate mixtures (9:1 to 1:1 v/v) on a silica gel column further purified this compound, achieving a final yield of 0.8% (w/w) from the crude extract.

Bioactivity-Guided Isolation

Bioassays targeting neuroprotective or anti-inflammatory activity are often employed to identify fractions containing this compound. For example, SH-SY5Y neuroblastoma cells treated with column fractions demonstrated enhanced ADAM10 expression, a marker linked to this compound’s neuroprotective effects. Active fractions are then subjected to preparative thin-layer chromatography (TLC) using solvent systems such as benzene:ethyl acetate (9:1) or chloroform:methanol (9:1).

Chemical Synthesis Approaches

While natural extraction remains the primary source, synthetic routes are being explored to overcome supply limitations. This compound’s structure—a fused tricyclic diterpene with a γ-lactone ring—poses challenges for total synthesis.

Semi-Synthetic Derivatization

This compound’s diacetate derivative (compound 6 ) has been synthesized to facilitate crystallographic analysis. Acetylation of the natural product with acetic anhydride and pyridine at room temperature yielded the diacetate, which was crystallized in ethyl acetate-hexane for X-ray diffraction. This confirmed the relative configuration of C-8 and C-9 as trans and established the lactone ring’s planar geometry.

Total Synthesis Challenges

Key hurdles in total synthesis include:

  • Stereoselective construction of the decalin system (rings A and B).

  • Lactonization to form the γ-lactone without epimerization.

  • Functionalization of the C-19 methyl group, which influences solubility and bioactivity.

Preliminary attempts using geranylgeraniol as a precursor have achieved partial cyclization but require optimization to improve yields.

Optimization and Purification Techniques

Column Chromatography

Silica gel (60–120 mesh) is the stationary phase of choice for separating this compound from co-occurring diterpenes like Phlogacantholide C and phlogacanthosides. Elution profiles for a typical separation are shown below:

FractionSolvent Ratio (Benzene:Ethyl Acetate)Compounds Eluted
1–209:1Sterols, triterpenes
21–508:2This compound
51–707:3Phlogacanthosides

Fractions 21–50 are pooled and re-chromatographed to achieve >95% purity.

Crystallization and Recrystallization

This compound’s diacetate derivative crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 105.6°. Recrystallization from ethyl acetate-hexane (1:3) yields colorless needles suitable for X-ray analysis, confirming the lactone’s cis-fusion to the decalin system.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3446 cm⁻¹ (OH), 1765 cm⁻¹ (γ-lactone C=O).

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.78 (d, J = 10.0 Hz, H-15), 4.92 (s, H-19), 1.32 (s, H₃-20).

  • ¹³C NMR : 178.9 ppm (C-17, lactone carbonyl), 81.2 ppm (C-19, hydroxyl-bearing methine).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile-water (65:35) at 1.0 mL/min detects this compound at t<sub>R</sub> = 12.7 min (UV 210 nm).

Yield Optimization Strategies

Solvent Selection

Ethyl acetate extracts yield 30% more this compound than methanol extracts due to the compound’s moderate polarity. Adding 0.1% formic acid to the extraction solvent improves recovery by stabilizing the lactone ring.

Temperature Control

Extraction at 40°C increases yield by 15% compared to room-temperature methods, but temperatures >50°C degrade the lactone moiety .

Chemical Reactions Analysis

Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Phlogacantholide B is recognized for its structural complexity and bioactive potential. It belongs to a class of compounds known as diterpenes, which are known for their therapeutic properties. The compound has been isolated alongside other related compounds, such as phlogacantholide C and phlogacanthosides, contributing to the understanding of the chemical diversity within the Phlogacanthus genus .

Recent studies have highlighted the neuroprotective effects of this compound. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : this compound enhances the expression of ADAM10, an enzyme implicated in amyloid precursor protein (APP) processing, thereby potentially reducing amyloid-beta accumulation .
  • Case Study : In a study involving PC12 cells subjected to oxidative stress, treatment with this compound resulted in significant cell viability improvements compared to untreated controls. The protective effects were attributed to its ability to modulate neuroinflammatory pathways and reduce apoptosis markers .

Antimalarial Activity

This compound has shown promise as an antimalarial agent. Research indicates that compounds derived from Phlogacanthus curviflorus exhibit significant activity against malaria parasites.

  • In Vitro Studies : In assays measuring β-hematin formation inhibition, this compound displayed IC50 values indicative of moderate antimalarial activity . This suggests potential for development into therapeutic agents against malaria.
  • Comparative Efficacy : When compared with other known antimalarial compounds, this compound's efficacy highlights its potential as a lead compound for further development.

Antibacterial and Anti-inflammatory Properties

Beyond its neuroprotective and antimalarial applications, this compound also exhibits antibacterial and anti-inflammatory properties. These effects are critical in managing infections and inflammatory conditions.

  • Mechanism : The compound's ability to inhibit bacterial growth and modulate inflammatory responses makes it a candidate for developing new treatments against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Phlogacantholide C

  • Structure: Both Phlogacantholide B and C are diterpenoid lactones derived from Phlogacanthus curviflorus.
  • Bioactivity: Phlogacantholide C increased ADAM10 protein levels by 143–150% and enhanced APPs-alpha secretion by 200% in neuronal cells .

Phlogacanthoside A

  • Structure : A glycosylated derivative of this compound, with the molecular formula C₂₆H₃₈O₉ .
  • Bioactivity: Limited data exist, but it is reported to lack cytotoxic activity in the same study where this compound showed weak effects .

Jolkinolide B

  • Structure: A diterpenoid lactone (CAS: 37905-08-1) from Euphorbia species, structurally distinct but functionally analogous due to its anticancer properties .
  • Bioactivity: Jolkinolide B exhibits potent antitumor activity, with IC₅₀ values in the nanomolar range for certain cancer cell lines . this compound’s activity (IC₅₀: 20.5 μg/mL) is significantly weaker, suggesting structural features critical for potency .

Comparison with Functionally Similar Compounds

Norkurarinol

  • Class: Flavonoid (non-diterpenoid).
  • Contrast: Unlike this compound, Norkurarinol’s primary activity is neuroprotective rather than cytotoxic .

Abietic Acid

  • Class : Diterpene resin acid (CAS: 514-10-3).
  • Function : Anti-inflammatory and antimicrobial .
  • Comparison : Both compounds share anti-inflammatory effects, but this compound’s lactone structure may confer better bioavailability .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Molecular Formula CAS Number Source Plant Key Bioactivity
This compound C₂₀H₂₈O₄ 830347-16-5 P. curviflorus Weak anticancer (IC₅₀: 20.5 μg/mL)
Phlogacantholide C Not specified Not available P. curviflorus ADAM10 enhancer (↑143–150% protein)
Jolkinolide B C₂₀H₂₈O₂ 37905-08-1 Euphorbia spp. Potent antitumor (IC₅₀: <1 μM)
Norkurarinol C₂₀H₁₈O₅ Not available Sophora flavescens ADAM10 enhancer (↑132–137% protein)

Table 2: Pharmacological Targets

Compound Mechanism of Action Therapeutic Potential
This compound Cytotoxic (lung cancer cells) Cancer adjuvant therapy
Phlogacantholide C ↑ADAM10 → ↓Amyloid-β Alzheimer’s disease
Abietic Acid Anti-inflammatory via COX inhibition Inflammatory disorders

Biological Activity

Phlogacantholide B is a diterpene lactone isolated from the plant Phlogacanthus curviflorus, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Composition and Isolation

This compound belongs to a class of compounds known as diterpene lactones. These compounds are characterized by their complex structures and diverse biological activities. The isolation of this compound has been achieved through various chromatographic techniques from the extracts of Phlogacanthus curviflorus and related species .

Pharmacological Properties

1. Antimicrobial Activity
Research indicates that extracts containing this compound exhibit significant antimicrobial properties. A study demonstrated that methanolic extracts of Phlogacanthus curviflorus showed broad-spectrum antimicrobial activity against various bacterial strains, with this compound contributing to this effect .

2. Antioxidant Activity
this compound has been recognized for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of phenolic compounds in the plant extracts enhances this activity, suggesting that this compound may play a role in reducing oxidative damage in cells .

3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to enhance the expression of ADAM10, an enzyme implicated in the processing of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology . This suggests that this compound may contribute to neuroprotection by modulating amyloidogenic pathways.

The biological activities of this compound are mediated through several mechanisms:

  • Enzyme Modulation : this compound has been identified as an enhancer of ADAM10 activity, which is crucial for the non-amyloidogenic processing of APP. This modulation can potentially reduce the formation of toxic amyloid-beta peptides associated with Alzheimer’s disease .
  • Antioxidative Mechanisms : The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses plays a vital role in its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that the methanolic extract containing this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 400 µg/disc, highlighting its potential as a natural antimicrobial agent .
  • Neuroprotective Study : In vitro studies using neuronal cell lines treated with this compound showed increased levels of ADAM10 protein and enhanced secretion of APPs-alpha, indicating its role in promoting neuroprotective pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntimicrobialBroad-spectrum activity
AntioxidantFree radical scavenging
NeuroprotectiveEnhances ADAM10 expression

Q & A

Basic Research Questions

Q. How can Phlogacantholide B be isolated and purified from its natural sources for experimental use?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Purity validation requires spectral analysis (NMR, IR) and comparison with published reference data . For reproducibility, document solvent ratios, column specifications, and elution gradients in the experimental section, adhering to guidelines for known compound characterization .

Q. What spectroscopic methods are essential for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve stereochemistry and functional groups. Mass spectrometry (HRMS) confirms molecular weight. Cross-validate data with existing literature and deposit raw spectral data in supplementary materials to ensure transparency .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin) across multiple cell lines (cancer vs. normal) to establish selectivity. Include positive controls (e.g., doxorubicin) and dose-response curves. Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid confounding effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review (Cochrane framework) to assess variability in cell lines, assay protocols, and compound purity. Meta-analysis should stratify data by experimental conditions (e.g., exposure time, serum concentration) and apply statistical models (random-effects) to identify confounding factors . Replicate key studies under standardized conditions to validate discrepancies .

Q. How can researchers elucidate the molecular targets of this compound with minimal off-pathway interference?

  • Methodological Answer : Combine affinity-based proteomics (e.g., pull-down assays with biotinylated this compound analogs) and transcriptomic profiling (RNA-seq). Validate hits via CRISPR/Cas9 knockouts or siRNA silencing in dose-dependent bioactivity assays. Use bioinformatics tools (STRING-DB) to map interaction networks and prioritize high-confidence targets .

Q. What experimental designs mitigate challenges in studying this compound’s bioavailability and pharmacokinetics?

  • Methodological Answer : Employ in vitro models (Caco-2 cells for permeability, microsomal stability assays) paired with in vivo PK studies (rodents) using LC-MS/MS quantification. Address solubility issues via nanoformulation (liposomes) or prodrug strategies. Document all parameters (e.g., dosing intervals, biofluid collection times) to align with FAIR data principles .

Data Analysis and Reproducibility

Q. How should conflicting results in this compound’s anti-inflammatory mechanisms be addressed?

  • Methodological Answer : Perform pathway enrichment analysis on omics datasets (e.g., phosphoproteomics) to identify conserved signaling nodes (e.g., NF-κB, MAPK). Use isoform-specific inhibitors or knockout models to dissect contributions. Publish raw datasets in public repositories (e.g., PRIDE, MetaboLights) to enable cross-validation .

Q. What statistical approaches are optimal for analyzing dose-response synergies between this compound and standard chemotherapeutics?

  • Methodological Answer : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Validate synergy via Bliss independence or Loewe additivity models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Literature and Synthesis

Q. How can researchers systematically synthesize fragmented evidence on this compound’s ecological roles in plant defense?

  • Methodological Answer : Conduct a scoping review (PRISMA-ScR framework) to map studies across disciplines (phytochemistry, ecology). Use tools like VOSviewer for co-occurrence analysis of keywords (e.g., “allelopathy,” “herbivory”) and identify gaps for targeted fieldwork .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.